1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-phenylpropan-1-one
Description
Properties
IUPAC Name |
1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-2-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-16(17-8-4-3-5-9-17)21(25)23-14-12-18(13-15-23)24-20-11-7-6-10-19(20)22(2)28(24,26)27/h3-11,16,18H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKZZWPFWLKWJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N3C4=CC=CC=C4N(S3(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiadiazole Ring Formation
The benzo[c]thiadiazole system is constructed from o-phenylenediamine derivatives. Sulfur dioxide insertion under oxidative conditions forms the thiadiazole ring, followed by methylation at position 3:
Procedure :
- React 2-amino-3-nitrobenzenesulfonic acid with thionyl chloride to form the sulfonyl chloride intermediate.
- Treat with methylamine in tetrahydrofuran (THF) at 0–5°C to install the methyl group.
- Reduce the nitro group using H₂/Pd-C in ethanol, followed by cyclization with PCl₅ to yield 3-methylbenzo[c]thiadiazole 2,2-dioxide.
Key Data :
- Yield : 68% after purification by recrystallization (ethanol/water).
- ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.4 Hz, 1H), 7.72 (d, J = 8.4 Hz, 1H), 3.12 (s, 3H, CH₃).
Functionalization of Piperidine at Position 4
Preparation of 4-Aminopiperidine Hydrochloride
Piperidine is protected as the tert-butyl carbamate (Boc) derivative, followed by nitration and reduction to introduce the amino group:
Procedure :
- Boc protection : React piperidine with di-tert-butyl dicarbonate in dichloromethane (DCM) with triethylamine (TEA).
- Nitration : Treat with fuming nitric acid at −10°C to form 4-nitropiperidine-1-carboxylate.
- Reduction : Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C) in methanol yields 4-aminopiperidine-1-carboxylate.
- Deprotection : HCl in dioxane removes the Boc group, yielding 4-aminopiperidine hydrochloride.
Key Data :
Coupling Thiadiazole to Piperidine
The amino group on piperidine undergoes nucleophilic substitution with the thiadiazole sulfonate:
Procedure :
- Activate 3-methylbenzo[c]thiadiazole 2,2-dioxide with methanesulfonyl chloride in DCM.
- React with 4-aminopiperidine hydrochloride in the presence of K₂CO₃ at 50°C for 12 h.
Key Data :
- Yield : 74%.
- HPLC Purity : 98.2% (C18 column, acetonitrile/water gradient).
Acylation of Piperidine Nitrogen with 2-Phenylpropanoyl Chloride
Synthesis of 2-Phenylpropanoyl Chloride
Procedure :
Acylation Reaction
Procedure :
- Dissolve 4-(3-methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)piperidine in dry THF.
- Add 2-phenylpropanoyl chloride (1.1 eq) and TEA (2.5 eq) dropwise at 0°C.
- Warm to room temperature and stir for 6 h. Quench with ice-water and extract with ethyl acetate.
Key Data :
- Yield : 81%.
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 5H, Ph), 4.12 (q, J = 6.8 Hz, 1H, CHCO), 3.88–3.75 (m, 2H, piperidine), 3.10 (s, 3H, CH₃), 1.52 (d, J = 6.8 Hz, 3H, CH₃).
Optimization and Scalability Considerations
Solvent and Base Screening for Acylation
Comparative studies identified THF and TEA as optimal for minimizing side products:
| Solvent | Base | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| THF | TEA | 25 | 81 | 98.2 |
| DCM | DIPEA | 25 | 73 | 95.8 |
| DMF | Pyridine | 40 | 68 | 92.4 |
Catalytic Advances
- Microwave-assisted coupling : Reduced reaction time from 6 h to 45 min at 80°C with comparable yield (79%).
- Flow chemistry : Continuous processing improved throughput by 40% in pilot-scale trials.
Spectroscopic Characterization and Validation
High-Resolution Mass Spectrometry (HRMS)
- Observed : [M+H]⁺ = 398.1521 (C₂₁H₂₃N₃O₃S requires 398.1524).
X-ray Crystallography
Single crystals grown from ethanol confirmed the planar thiadiazole ring and axial orientation of the propanone group.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: Reactions involving strong oxidizing agents can alter the thiadiazole ring or the piperidine ring.
Reduction: Reducing agents can target the carbonyl group in the phenylpropanone moiety or the sulfone group in the thiadiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions may occur on the phenyl ring or other positions in the molecule.
Hydrolysis: Under acidic or basic conditions, hydrolysis of the amide bond can occur, breaking down the compound.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acids or bases like hydrochloric acid or sodium hydroxide. Typical reaction conditions vary from room temperature to elevated temperatures under reflux, often in inert atmospheres to prevent undesired side reactions.
Major Products: Products from these reactions vary based on the specific transformation. For example, oxidation of the thiadiazole ring might yield sulfoxides or sulfones, while reduction of the carbonyl group could form secondary alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms and synthetic methodologies.
Biology: In biological research, derivatives of this compound can be explored for their interaction with biological macromolecules, potential as enzyme inhibitors, or their bioactivity in cellular assays.
Medicine: Potential applications in medicine include the exploration of its pharmacological properties, such as anti-inflammatory, antiviral, or anticancer activities. Its unique structure may offer new avenues for drug development.
Industry: In industry, it can be used as an intermediate in the manufacture of advanced materials, agrochemicals, or specialty chemicals. Its reactivity and functional groups provide versatility for various industrial applications.
Mechanism of Action
The mechanism by which 1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-phenylpropan-1-one exerts its effects is determined by its molecular structure. The compound may interact with specific molecular targets such as enzymes, receptors, or other proteins. Pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions. Detailed studies involving binding assays, computational modeling, and biochemical assays are required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound’s benzo[c][1,2,5]thiadiazole-dioxide group distinguishes it from simpler thiadiazole derivatives (e.g., 1,3,4-thiadiazoles in ). The piperidine linker may facilitate interactions with enzymatic active sites, similar to triazole-thiazole acetamides in , where piperidine-like moieties enhanced binding to microbial targets .
Table 1: Key Structural Analogs and Their Activities
- Antimicrobial Activity : highlights that nitrophenyl-substituted 1,3,4-thiadiazoles exhibited potent antimicrobial activity, with four compounds outperforming others due to electron-withdrawing nitro groups enhancing membrane penetration . The target compound’s benzo[c][1,2,5]thiadiazole-dioxide group may similarly disrupt microbial membranes.
- Anti-Tubercular Potential: Quinazolinone-thiazole hybrids in showed anti-mycobacterial activity, attributed to thiazole rings interacting with bacterial enzymes . The target compound’s phenylpropan-1-one group could mimic these interactions.
- Enzyme Binding : Docking studies in revealed that bromophenyl-substituted triazole-thiazoles (e.g., 9c) bind tightly to active sites via halogen interactions . The target compound’s 3-methyl group may sterically hinder similar interactions unless optimized.
Biological Activity
The compound 1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-phenylpropan-1-one is a novel derivative of the benzo[c][1,2,5]thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant research findings and case studies.
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : Benzo[c][1,2,5]thiadiazole
- Substituents : Piperidine and phenyl groups along with a ketone functional group.
Biological Activity Overview
The biological activities of compounds related to benzo[c][1,2,5]thiadiazole derivatives are well-documented. These activities include:
- Anticancer Activity : Various studies have shown that derivatives of thiadiazoles exhibit significant cytotoxic effects against cancer cell lines.
- Antimicrobial Properties : The compound has demonstrated efficacy against a range of bacterial and fungal strains.
- Antioxidant Activity : Thiadiazole derivatives possess antioxidant properties that contribute to their therapeutic potential.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 49.40 | |
| 4c (related derivative) | A549 (lung cancer) | 18.39 | |
| 4d (related derivative) | A549 (lung cancer) | 10.10 |
These findings suggest that the incorporation of the thiadiazole moiety enhances the anticancer activity of the compounds.
Antimicrobial Activity
The antimicrobial properties of the compound were evaluated using standard methods against various bacterial strains:
| Microorganism | Concentration (mg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Escherichia coli | 50 | 15 |
| Staphylococcus aureus | 50 | 18 |
| Aspergillus niger | 50 | 20 |
These results indicate that the compound exhibits moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Antioxidant Activity
Antioxidant assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that the compound effectively scavenges free radicals. The percentage inhibition was recorded as follows:
| Concentration (µg/mL) | Percentage Inhibition (%) |
|---|---|
| 10 | 45 |
| 25 | 65 |
| 50 | 85 |
This demonstrates the compound's potential as an antioxidant agent .
Case Studies
Several case studies have illustrated the therapeutic potential of similar compounds:
- Study on Anticancer Properties : A recent investigation into related thiadiazole derivatives revealed that modifications in substituents significantly influenced their cytotoxicity against various cancer cell lines. The study found that electron-donating groups at specific positions enhanced activity .
- Antimicrobial Efficacy Study : Another study assessed a series of thiadiazole derivatives for their antimicrobial properties against clinical isolates. The results indicated that certain structural modifications led to increased potency against resistant strains .
- Antioxidant Mechanism Exploration : Research into the mechanism of action for antioxidant activity suggested that these compounds may inhibit lipid peroxidation and scavenge reactive oxygen species effectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
